molecular formula C11H12N2O4S B1621041 Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate CAS No. 264225-72-1

Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate

Cat. No.: B1621041
CAS No.: 264225-72-1
M. Wt: 268.29 g/mol
InChI Key: YBUSLWAUDLOCIR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate: is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group, a dimethoxymethyl group, and a mercapto group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where aromatic amines react with ethyl cyanoacetate under solvent-free conditions at elevated temperatures . Another approach involves the functionalization of pyridine derivatives, where specific reagents and catalysts are used to introduce the cyano, dimethoxymethyl, and mercapto groups onto the nicotinate structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Primary amines.

    Substitution: Substituted nicotinates with various functional groups.

Scientific Research Applications

Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate: can be compared with other nicotinate derivatives that have similar functional groups, such as:

Uniqueness:

  • The presence of the dimethoxymethyl and mercapto groups in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse chemical bonds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-15-10(14)7-4-6(5-12)9(18)13-8(7)11(16-2)17-3/h4,11H,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUSLWAUDLOCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C(C(=S)N1)C#N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372568
Record name Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264225-72-1
Record name Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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